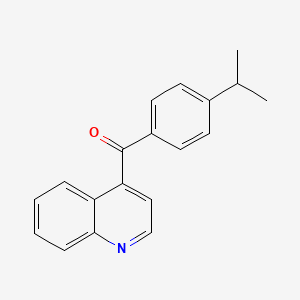

4-(4-Isopropylbenzoyl)quinoline

CAS No.: 1706462-32-9

Cat. No.: VC2735029

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706462-32-9 |

|---|---|

| Molecular Formula | C19H17NO |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | (4-propan-2-ylphenyl)-quinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-13H,1-2H3 |

| Standard InChI Key | QNMXEIQDDQKHTR-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Introduction

Chemical Properties and Structural Characteristics

4-(4-Isopropylbenzoyl)quinoline is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| CAS Number | 1706462-32-9 |

| Molecular Formula | C₁₉H₁₇NO |

| Molecular Weight | 275.3 g/mol |

| Physical Appearance | Not specified in literature |

| Standard Purity | Min. 95% |

| Structural Features | Quinoline core with 4-isopropylbenzoyl group at position 4 |

The compound features a quinoline core structure with a 4-isopropylbenzoyl substituent at the 4-position. The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a bicyclic system. The 4-isopropylbenzoyl group introduces additional functionality through a ketone linkage, connecting the quinoline core to the 4-isopropylphenyl moiety .

The structural confirmation of 4-(4-Isopropylbenzoyl)quinoline would typically rely on spectroscopic techniques similar to those used for related quinoline derivatives. Based on spectroscopic patterns observed in analogous compounds, we can infer likely spectral characteristics.

Spectroscopic Characterization

Spectroscopic characterization of 4-(4-Isopropylbenzoyl)quinoline would likely involve multiple complementary techniques:

Predicted ¹H NMR Features

Based on analogous quinoline derivatives, the ¹H NMR spectrum would likely exhibit:

-

Aromatic protons of the quinoline core (δ ~7.5-9.0 ppm)

-

Aromatic protons of the 4-isopropylphenyl group (δ ~7.0-8.0 ppm)

-

Methine proton of the isopropyl group (septet, δ ~2.9-3.1 ppm)

-

Methyl protons of the isopropyl group (doublet, δ ~1.2-1.4 ppm)

Predicted ¹³C NMR Features

Expected ¹³C NMR signals would include:

-

Carbonyl carbon (δ ~195-200 ppm)

-

Quaternary and CH carbons of the aromatic rings (δ ~120-160 ppm)

-

Isopropyl methine carbon (δ ~30-35 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would likely include:

-

C=O stretching of the ketone group (~1650-1700 cm⁻¹)

-

C=N and C=C stretching of the quinoline ring (~1550-1600 cm⁻¹)

-

C-H stretching of aromatic and aliphatic regions (~2850-3050 cm⁻¹)

-

Various fingerprint region absorptions characteristic of the quinoline and substituted benzene rings

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

-

Molecular ion peak at m/z 275 corresponding to the molecular formula C₁₉H₁₇NO

-

Fragmentation patterns characteristic of quinoline derivatives

Comparison with Structurally Related Compounds

3-(4-Isopropylbenzoyl)quinoline

A closely related isomer, 3-(4-Isopropylbenzoyl)quinoline (CAS: 1178707-04-4), differs in the position of the 4-isopropylbenzoyl group:

| Property | 4-(4-Isopropylbenzoyl)quinoline | 3-(4-Isopropylbenzoyl)quinoline |

|---|---|---|

| CAS Number | 1706462-32-9 | 1178707-04-4 |

| Molecular Formula | C₁₉H₁₇NO | C₁₉H₁₇NO |

| Molecular Weight | 275.3 g/mol | 275.3444 g/mol |

| Structural Difference | Benzoyl group at position 4 | Benzoyl group at position 3 |

The positional isomerism between these compounds likely results in distinct physical properties, reactivity patterns, and potentially different biological activities .

Other Quinoline Derivatives

Comparison with other substituted quinolines reveals structure-activity relationships:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume